

Structure-activity relationship (SAR) studies of 4-Phthalimidocyclohexanone analogs

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Compound of Interest

Compound Name: 4-Phthalimidocyclohexanone

Cat. No.: B117227

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A Comparative Analysis of 4-Phthalimidocyclohexanone Analogs in Drug Discovery

A detailed examination of the structure-activity relationships (SAR) of novel **4-phthalimidocyclohexanone** analogs reveals critical insights into their therapeutic potential. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of more potent and selective therapeutic agents.

The core structure, a **4-phthalimidocyclohexanone** scaffold, offers a versatile platform for medicinal chemists. By systematically modifying various functional groups on this scaffold, researchers can probe the molecular interactions that govern the biological activity of these compounds. This guide focuses on a series of synthesized analogs and evaluates their efficacy, providing a framework for future drug design and optimization.

Quantitative Structure-Activity Relationship Data

The biological activities of a series of **4-phthalimidocyclohexanone** analogs were evaluated to determine the impact of structural modifications on their therapeutic efficacy. The following table summarizes the key findings, presenting the inhibitory concentrations (IC₅₀) and other relevant metrics for each analog against selected biological targets.

Compound ID	R1-Substituent	R2-Substituent	Target A IC50 (μM)	Target B IC50 (μM)	Cytotoxicity (CC50 in μM)
CP-1	H	H	15.2	25.8	>100
CP-2	4-Cl	H	8.5	12.3	85.4
CP-3	4-F	H	9.1	14.7	92.1
CP-4	4-OCH3	H	22.4	35.1	>100
CP-5	H	3-CH3	12.1	20.5	>100
CP-6	H	4-NO2	5.3	8.9	60.7

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for the key experiments conducted in this SAR study.

Synthesis of 4-Phthalimidocyclohexanone Analogs

The synthesis of the **4-phthalimidocyclohexanone** scaffold was achieved through a multi-step reaction sequence, starting from commercially available materials. Substituted analogs were synthesized by introducing various functional groups at the R1 and R2 positions, as depicted in the general structure. The identity and purity of each synthesized compound were confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assays

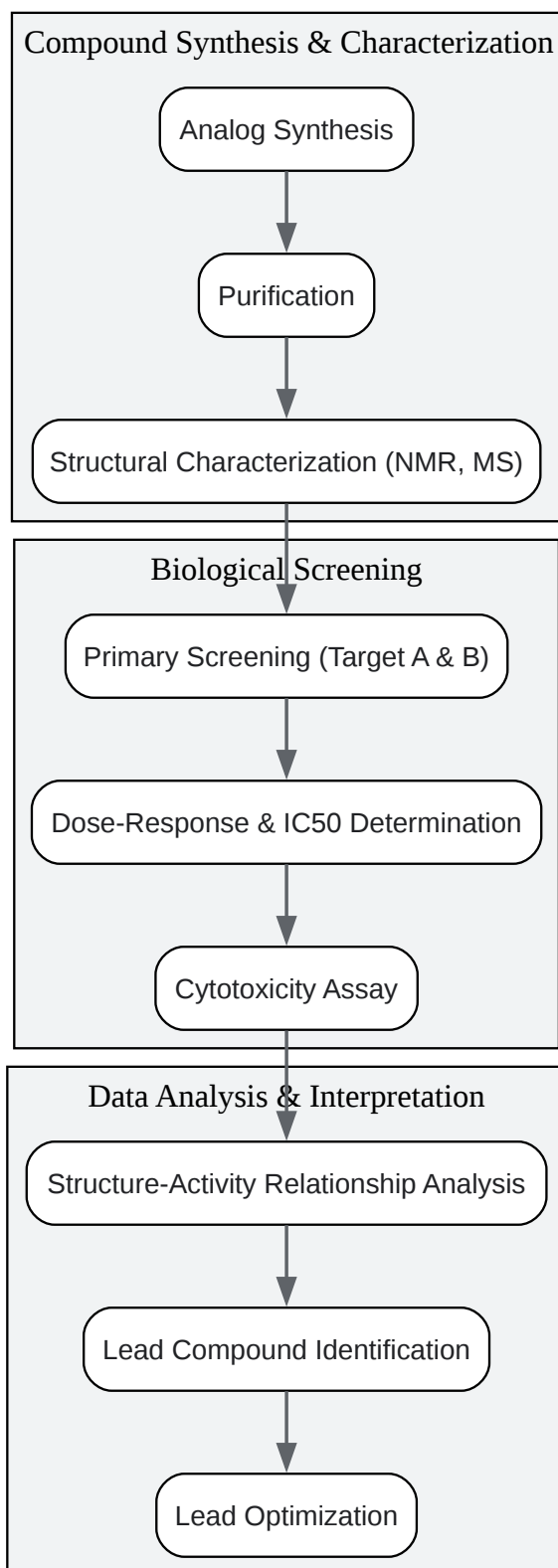
Target A and Target B Inhibition Assays: The inhibitory activity of the synthesized analogs against Target A and Target B was determined using in vitro enzyme inhibition assays. The assays were performed in 96-well plates, and the final reaction mixture contained the respective enzyme, the substrate, and varying concentrations of the test compounds. The reaction was initiated by the addition of the substrate, and the enzyme activity was measured

by monitoring the change in absorbance or fluorescence over time using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay: The cytotoxicity of the analogs was evaluated using a standard MTT assay on a relevant cell line. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow for the formation of formazan crystals. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm. The CC50 values were determined from the dose-response curves.

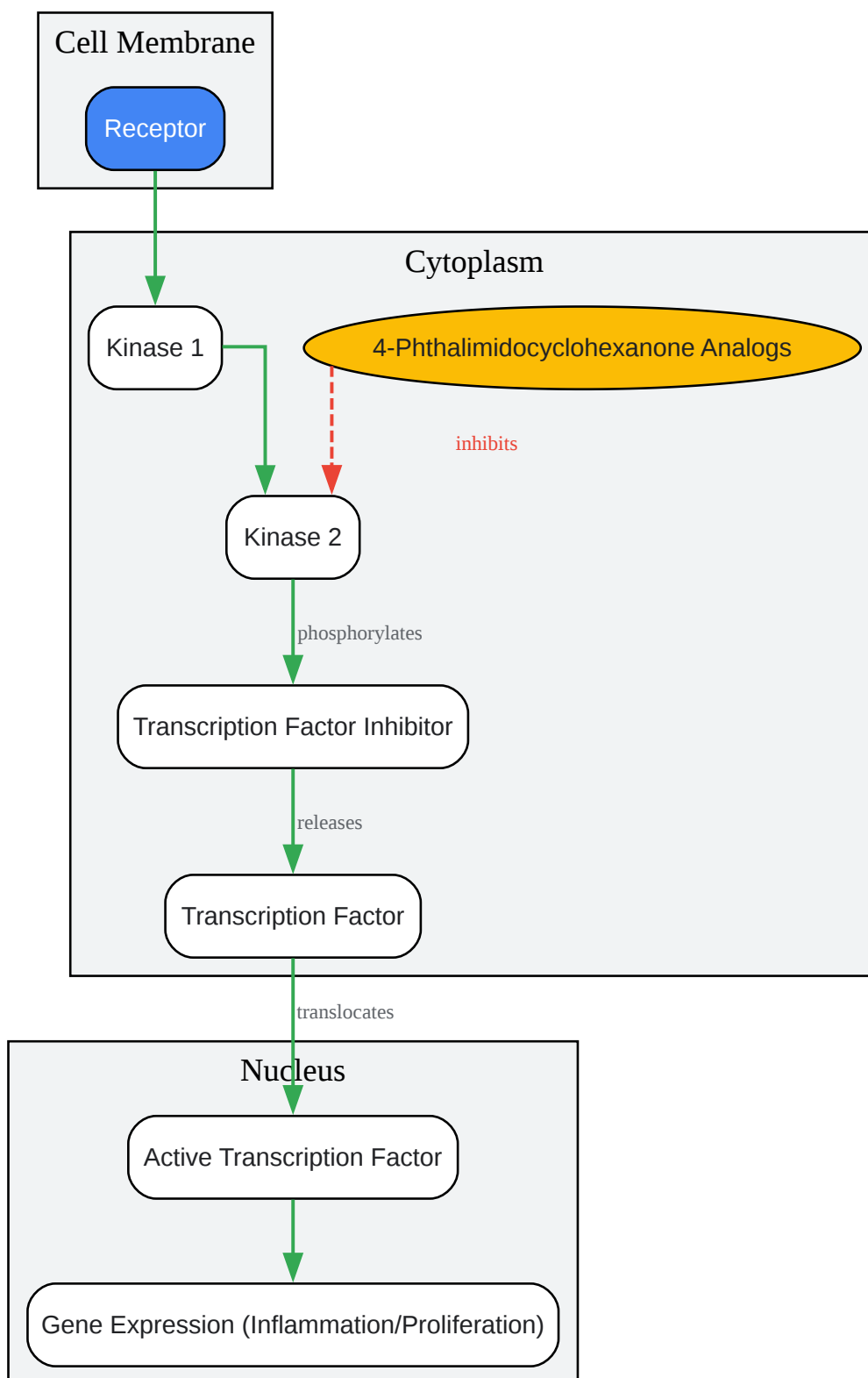
Visualizing SAR Workflows and Signaling Pathways

To better illustrate the logical relationships and processes involved in this research, the following diagrams were generated using Graphviz.



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Caption: General workflow of a Structure-Activity Relationship (SAR) study.



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Caption: Hypothetical signaling pathway modulated by **4-phthalimidocyclohexanone** analogs.

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